molecular formula C11H17FN2OS B1415841 (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide CAS No. 1951445-13-8

(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

Cat. No. B1415841
CAS RN: 1951445-13-8
M. Wt: 244.33 g/mol
InChI Key: BAWJTWRNDKQESC-QGMFIHTFSA-N
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Description

The compound contains a sulfinamide group, which is a functional group with the connectivity R-S(=O)-NR’R’‘, where R, R’, and R’’ represent different parts of the molecule. Sulfinamides are used in organic chemistry as ligands and as part of some drugs .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfinamide and pyridine groups. The pyridine ring is aromatic and can participate in electrophilic aromatic substitution reactions, while the sulfinamide group might be susceptible to oxidation or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the pyridine ring might make the compound somewhat polar, influencing its solubility in different solvents .

Scientific Research Applications

1. Neuroimaging and Neuropsychiatric Disorders

(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide derivatives have been studied for their potential in neuroimaging, particularly in Positron Emission Tomography (PET) scans. One derivative, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, showed promise as a PET radioligand due to its high brain uptake, stability, and its ability to act as a reversible, selective antagonist for 5-HT1A receptors. This makes it a candidate for improved in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).

2. Stereochemistry and Pharmaceutical Synthesis

The stereochemistry of (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide compounds is crucial in pharmaceutical synthesis. Studies have highlighted their use in the synthesis of enantiomerically pure compounds. One such application involves the diastereoselective radical alkylation reaction of sulfinimines, leading to the creation of various enantiomerically pure α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines, and other related compounds (Fernández‐Salas et al., 2014).

3. Chiral Separation in Chemistry

Chiral sulfinamides, including variants of (R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide, are recognized for their roles in chiral chemistry. Research has focused on their chromatographic enantioseparation, which is vital in the development of pharmaceuticals and other chiral compounds. Studies have examined factors influencing separation, such as column types, polar alcohol concentration, and temperature, providing guidance for future chiral High-Performance Liquid Chromatography (HPLC) studies related to chiral sulfinamides (Zeng et al., 2018).

4. Microwave-Assisted Synthesis

Microwave-assisted synthesis has been applied to the production of enantiomerically pure N-(tert-butylsulfinyl)imines using (R)-2-methylpropane-2-sulfinamide. This method is environmentally friendly and efficient, allowing for the quick preparation of various sulfinyl aldimines and ketimines with high yields and purities. This represents a significant advancement in the synthesis of aromatic, heteroaromatic, and aliphatic N-(tert-butylsulfinyl)imines (Collados et al., 2012).

Future Directions

The future directions for research on this compound would depend on its intended uses and any observed biological activity. If it shows promise in preliminary studies, it might be further developed and studied as a potential pharmaceutical or agrochemical .

properties

IUPAC Name

(R)-N-[1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2OS/c1-8(14-16(15)11(2,3)4)10-6-5-9(12)7-13-10/h5-8,14H,1-4H3/t8?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWJTWRNDKQESC-QGMFIHTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC=C(C=C1)F)N[S@](=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
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(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
Reactant of Route 3
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(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

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